

# Application Note: Structural Elucidation of Sinapine using 1D and 2D NMR Spectroscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sinapine

Cat. No.: B1681761

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## Introduction

**Sinapine** is a naturally occurring alkaloid found predominantly in the seeds of plants from the Brassicaceae family, such as mustard and rapeseed. It is an ester of sinapic acid and choline. The structural elucidation of **sinapine** is crucial for its potential applications in the pharmaceutical and nutraceutical industries, owing to its antioxidant and neuroprotective properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its chemical structure. This application note provides detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data of **sinapine**, a comprehensive experimental protocol for its analysis, and a logical workflow for its structural elucidation.

## Data Presentation: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data of Sinapine

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) for **sinapine**. The data for the sinapic acid moiety is based on experimental values, while the data for the choline moiety is based on established chemical shift ranges for this functional group. The numbering scheme for the atoms is provided in the structure below.

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Table 1:  $^1\text{H}$  NMR Spectral Data of **Sinapine** (400 MHz, DMSO- $\text{d}_6$ )

Atom Number	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
2', 6'	7.08	s	-	2H	Ar-H
7	7.55	d	15.9	1H	=CH-
8	6.55	d	15.9	1H	=CH-
3', 5' -OCH <sub>3</sub>	3.84	s	-	6H	Ar-OCH <sub>3</sub>
2	~4.5	t	~5.0	2H	-O-CH <sub>2</sub> -
1	~3.6	t	~5.0	2H	-CH <sub>2</sub> -N <sup>+</sup> -
N <sup>+</sup> (CH <sub>3</sub> ) <sub>3</sub>	3.21	s	-	9H	-N <sup>+</sup> (CH <sub>3</sub> ) <sub>3</sub>
4'-OH	9.2 (broad)	s	-	1H	Ar-OH

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **Sinapine** (100 MHz, DMSO- $\text{d}_6$ )

Atom Number	Chemical Shift ( $\delta$ , ppm)	Assignment
9	166.5	C=O (Ester)
4'	148.2	Ar-C-OH
3', 5'	145.8	Ar-C-OCH <sub>3</sub>
7	145.5	=CH-
1'	125.8	Ar-C
8	115.2	=CH-
2', 6'	105.5	Ar-CH
1	66.0	-CH <sub>2</sub> -N <sup>+</sup> -
3', 5' -OCH <sub>3</sub>	56.5	Ar-OCH <sub>3</sub>
2	59.5	-O-CH <sub>2</sub> -
N <sup>+</sup> (CH <sub>3</sub> ) <sub>3</sub>	53.8	-N <sup>+</sup> (CH <sub>3</sub> ) <sub>3</sub>

## Experimental Protocols

This section details the methodologies for acquiring high-quality 1D and 2D NMR spectra of **sinapine** for its structural elucidation.

### Sample Preparation

- **Isolation and Purification:** Isolate **sinapine** from its natural source (e.g., mustard seeds) using appropriate extraction and chromatographic techniques to ensure high purity (>95%).
- **Sample Weighing:** Accurately weigh approximately 5-10 mg of purified **sinapine**.
- **Solvent Selection:** Dissolve the weighed sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is a suitable solvent for **sinapine** and its residual peak can be used as an internal reference.
- **Sample Filtration:** Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

## NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

### 2.1. 1D NMR Spectroscopy

- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment (e.g., zg30).
  - Spectral Width: 12-16 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 16-64 scans, depending on the sample concentration.
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
  - Spectral Width: 200-240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans, due to the low natural abundance of  $^{13}\text{C}$ .
  - Temperature: 298 K.

### 2.2. 2D NMR Spectroscopy

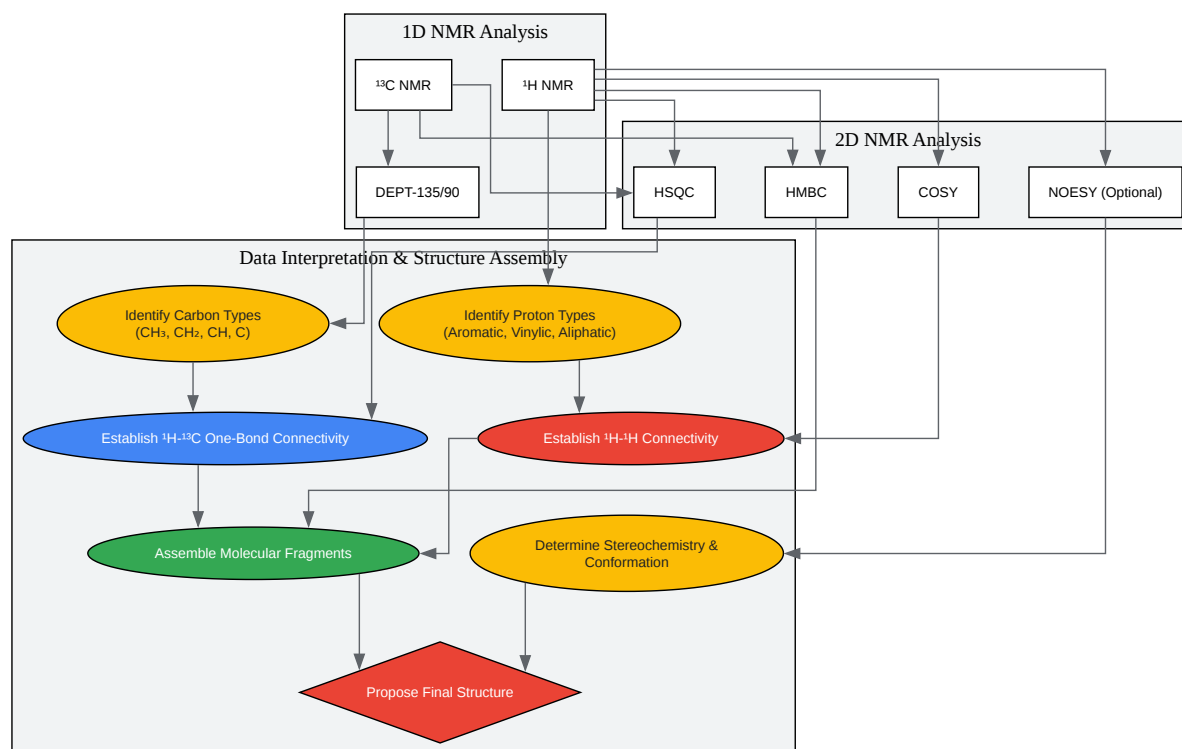
- COSY (Correlation Spectroscopy): To identify  $^1\text{H}$ - $^1\text{H}$  spin-spin couplings.

- Pulse Program:cosygpqf.
- Spectral Width: Same as  $^1\text{H}$  NMR in both dimensions.
- Number of Increments: 256-512 in the indirect dimension (F1).
- Number of Scans: 2-8 per increment.
- HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond  $^1\text{H}$ - $^{13}\text{C}$  correlations.
  - Pulse Program:hsqcedetgpsisp2.2.
  - $^1\text{H}$  Spectral Width: Same as  $^1\text{H}$  NMR.
  - $^{13}\text{C}$  Spectral Width: Same as  $^{13}\text{C}$  NMR.
  - Number of Increments: 128-256 in the indirect dimension (F1).
  - Number of Scans: 4-16 per increment.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond  $^1\text{H}$ - $^{13}\text{C}$  correlations, crucial for connecting molecular fragments.
  - Pulse Program:hmbcgplpndqf.
  - $^1\text{H}$  Spectral Width: Same as  $^1\text{H}$  NMR.
  - $^{13}\text{C}$  Spectral Width: Same as  $^{13}\text{C}$  NMR.
  - Number of Increments: 256-512 in the indirect dimension (F1).
  - Number of Scans: 8-32 per increment.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which helps in determining the stereochemistry and conformation.
  - Pulse Program:noesygpph.
  - Spectral Width: Same as  $^1\text{H}$  NMR in both dimensions.

- Mixing Time: 500-800 ms.
- Number of Increments: 256-512 in the indirect dimension (F1).
- Number of Scans: 8-16 per increment.

## Mandatory Visualization: Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of **sinapine** using the acquired NMR data.



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Caption: Workflow for the structural elucidation of **sinapine** using NMR spectroscopy.

- To cite this document: BenchChem. [Application Note: Structural Elucidation of Sinapine using 1D and 2D NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1681761#1h-and-13c-nmr-spectral-data-of-sinapine-for-structural-elucidation>]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)